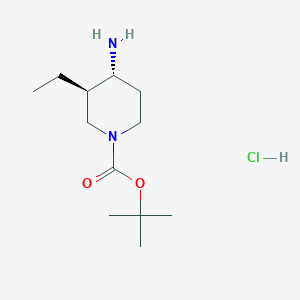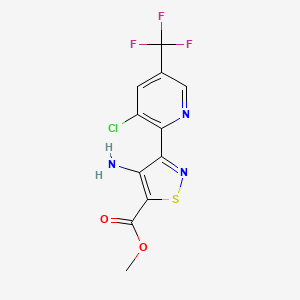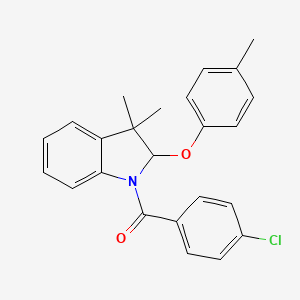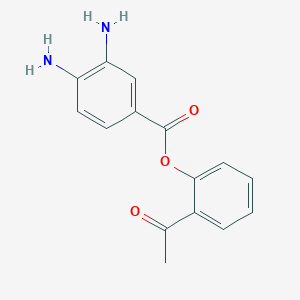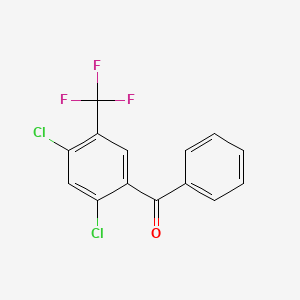
2,4-Dichloro-5-(trifluoromethyl)benzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-5-(trifluoromethyl)benzophenone: is an organic compound with the molecular formula C14H7Cl2F3O and a molecular weight of 319.11 g/mol . It is a versatile building block used in the production of various fine chemicals and research chemicals . The compound is characterized by its high boiling point of 378.1°C and a density of 1.418 g/cm³ .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(trifluoromethyl)benzophenone typically involves the trifluoromethylation of benzophenone derivatives. One common method includes the use of gaseous trifluoromethyl iodide (CF3I) as a trifluoromethylation reagent . The reaction is usually carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods: Industrial production of this compound often involves a multi-step process that includes chlorination and trifluoromethylation reactions. The use of transition metal-based catalysts, such as iron fluoride, can enhance the efficiency and yield of the reaction .
化学反応の分析
Types of Reactions: 2,4-Dichloro-5-(trifluoromethyl)benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzophenone derivatives .
科学的研究の応用
2,4-Dichloro-5-(trifluoromethyl)benzophenone has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals
作用機序
The mechanism of action of 2,4-Dichloro-5-(trifluoromethyl)benzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, thereby affecting biochemical pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity to its targets .
類似化合物との比較
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
Comparison: 2,4-Dichloro-5-(trifluoromethyl)benzophenone is unique due to its benzophenone core structure, which imparts distinct chemical properties compared to pyridine and pyrimidine derivatives. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .
特性
分子式 |
C14H7Cl2F3O |
|---|---|
分子量 |
319.1 g/mol |
IUPAC名 |
[2,4-dichloro-5-(trifluoromethyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C14H7Cl2F3O/c15-11-7-12(16)10(14(17,18)19)6-9(11)13(20)8-4-2-1-3-5-8/h1-7H |
InChIキー |
XVTDRBGYNNOLDR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2Cl)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2R,4S)-2-pyridin-3-ylpiperidin-4-yl]pyridine](/img/structure/B15132289.png)
![bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4S)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate](/img/structure/B15132294.png)
![(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride](/img/structure/B15132295.png)

![benzyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B15132309.png)
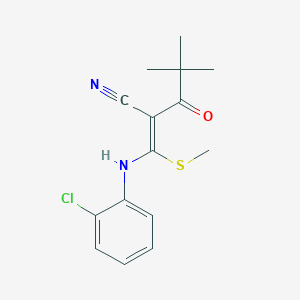
![6-[(3R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B15132333.png)
